1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, characterized by the presence of a quinone moiety attached to an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 1,4,5,8-tetranitroanthracene. This intermediate is then subjected to reduction reactions using hydrogen gas in the presence of a palladium catalyst to yield 1,4,5,8-tetraaminoanthracene. The final step involves the etherification of the amino groups with 3-methoxypropyl bromide under basic conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error and exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful in dye and pigment industries.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are typical.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the production of high-performance materials, including conductive polymers and advanced composites.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
In biological systems: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.
In materials science: The presence of multiple functional groups allows for strong interactions with other molecules, enhancing the properties of composite materials.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the methoxypropoxy groups, resulting in different solubility and reactivity.
1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of amino groups, leading to different chemical behavior and applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione is unique due to the combination of amino and methoxypropoxy groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of advanced materials.
Properties
CAS No. |
88601-74-5 |
---|---|
Molecular Formula |
C22H28N4O6 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O6/c1-29-5-3-7-31-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)32-8-4-6-30-2/h9-10H,3-8,23-26H2,1-2H3 |
InChI Key |
FXWHQKPTAVWALO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCOC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.